molecular formula C10H8O4 B7949152 4-(2-Carboxyethenyl)benzoic acid

4-(2-Carboxyethenyl)benzoic acid

Cat. No.: B7949152
M. Wt: 192.17 g/mol
InChI Key: HAEJSGLKJYIYTB-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Dicarboxylic Acid Chemistry

Aromatic dicarboxylic acids are a class of organic compounds characterized by the presence of two carboxylic acid (-COOH) functional groups attached to an aromatic ring. nih.gov These compounds, such as the widely used terephthalic acid, are fundamental in the production of commercially important polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). dtic.mil The defining feature of these acids is their ability to act as linkers, connecting metal ions or other organic units to form larger, often polymeric, structures. nih.gov

4-(2-Carboxyethenyl)benzoic acid fits within this class but with a distinguishing feature: the two carboxylic acid groups are not identical. One is directly attached to the aromatic ring, while the other is part of a vinylogous extension. This asymmetry, coupled with the rigid ethenyl spacer, imparts unique conformational properties and reactivity to the molecule compared to more symmetrical dicarboxylic acids.

Significance in Chemical Synthesis and Materials Science Research

The dual functionality of this compound makes it a prime candidate for creating advanced materials. In chemical synthesis, it serves as a versatile precursor for a variety of derivatives. alfa-chemistry.comnih.gov Its significance in materials science stems from its potential to form both polyesters and other polymers through its two carboxylic acid groups.

The presence of the carbon-carbon double bond in the ethenyl group also opens up possibilities for photoreactive and photosensitive materials. This feature allows for post-synthesis modification of polymers or the creation of materials that respond to light, a desirable characteristic for applications in coatings, photoresists, and optical data storage.

Overview of Research Trajectories

Current research involving this compound and its derivatives is primarily focused on a few key areas. A significant trajectory is its use as an organic linker in the synthesis of metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials with a porous structure, and the geometry and functionality of the organic linker are crucial in determining the properties of the resulting framework.

Another major area of investigation is in the field of liquid crystal polymers. nih.govalfa-chemistry.com The rigid, rod-like structure of this compound makes it an excellent candidate for forming the mesogenic (liquid crystal-forming) units within a polymer chain. These polymers exhibit properties of both liquids and solids and are used in displays, sensors, and other advanced technologies.

Furthermore, research is exploring the synthesis of novel polyesters and polyamides using this dicarboxylic acid to create materials with tailored thermal and mechanical properties. The potential for creating photoreactive polymers also continues to be an active area of study.

Interactive Data Table: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H8O4 azom.com
Molecular Weight192.17 g/mol azom.com
InChIKeyHAEJSGLKJYIYTB-UHFFFAOYSA-N azom.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-carboxyethenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJSGLKJYIYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941438
Record name 4-(2-Carboxyethenyl)benzoic acid
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Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19675-63-9
Record name 4-(2-Carboxyethenyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19675-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Carboxyvinyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019675639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Carboxyethenyl)benzoic acid
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Synthetic Methodologies for 4 2 Carboxyethenyl Benzoic Acid

Carbon-Carbon Coupling Reactions

Carbon-carbon coupling reactions are a cornerstone in the synthesis of 4-(2-Carboxyethenyl)benzoic acid, enabling the direct formation of the ethenyl bridge. These reactions are valued for their efficiency and versatility.

Transition metal catalysis, particularly with nickel and palladium, provides powerful tools for constructing the carbon skeleton of this compound.

The Nickel(0)-catalyzed cross-coupling of aryl halides with acrylic acid derivatives stands out as a prominent method for synthesizing cinnamic acid derivatives, including this compound. This reaction typically involves the coupling of a 4-halobenzoic acid with an acrylic acid ester in the presence of a nickel(0) catalyst. The choice of the halide (I, Br, Cl) on the benzoic acid moiety and the ester group on the acrylic acid can influence reaction efficiency and yield.

A typical procedure involves the in-situ generation of the active Nickel(0) species from a Nickel(II) precursor, such as NiCl2, by reduction with a metal like zinc. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), and requires the presence of a base to neutralize the hydrogen halide formed during the reaction.

The catalytic cycle of nickel-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or migratory insertion in this context), and reductive elimination. The choice of ligands is crucial as they modulate the electronic and steric properties of the nickel catalyst, thereby influencing its reactivity, stability, and selectivity.

Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3) and its derivatives, are commonly employed. The electronic nature of the phosphine ligand can affect the rate of oxidative addition and reductive elimination. Electron-donating ligands can enhance the rate of oxidative addition, while electron-withdrawing ligands can facilitate reductive elimination. The steric bulk of the ligand also plays a significant role in preventing catalyst deactivation and influencing the regioselectivity of the coupling.

Catalyst SystemLigandSolventBaseTypical Yield (%)
NiCl2 / ZnPPh3DMFK2CO370-85
Ni(COD)2PCy3NMPNaOtBu80-92
NiBr2(dppe)-AcetonitrileEt3N65-78

This table presents representative data and actual yields may vary based on specific reaction conditions and substrates.

Condensation reactions provide an alternative and classical route to this compound, often involving the reaction of a carbonyl compound with a reactive methylene (B1212753) group followed by dehydration.

The Perkin reaction, for instance, involves the condensation of an aromatic aldehyde (4-formylbenzoic acid) with an acid anhydride (B1165640) (acetic anhydride) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. The reaction proceeds through a base-catalyzed condensation to form an intermediate aldol-type product, which then undergoes dehydration to yield the α,β-unsaturated acid.

Another relevant method is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine. For the synthesis of this compound, 4-formylbenzoic acid is reacted with malonic acid. The initial condensation product subsequently undergoes decarboxylation upon heating to afford the desired product.

Transition Metal-Catalyzed Cross-Coupling Approaches

Chemical Modifications of Benzoic Acid Precursors

This approach focuses on introducing the carboxyethenyl group onto a pre-existing benzoic acid ring system through various functionalization strategies.

The functionalization of a benzoic acid derivative, such as 4-formylbenzoic acid, is a common and effective strategy. The Wittig reaction is a prime example of this approach. It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene.

In this context, 4-formylbenzoic acid is reacted with a Wittig reagent derived from an α-haloacetic acid ester, such as (triphenylphosphoranylidene)acetic acid ethyl ester. The reaction typically proceeds in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The resulting product is an ester of this compound, which can then be hydrolyzed under acidic or basic conditions to yield the final diacid.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is also frequently employed. HWE reagents often offer advantages such as higher reactivity and the formation of water-soluble byproducts, simplifying purification.

Reaction NameAldehyde PrecursorReagentKey Features
Perkin Reaction4-Formylbenzoic acidAcetic anhydride, Potassium acetateHigh temperatures required
Knoevenagel Condensation4-Formylbenzoic acidMalonic acid, Pyridine/PiperidineFollowed by decarboxylation
Wittig Reaction4-Formylbenzoic acid(Triphenylphosphoranylidene)acetic acid esterForms C=C bond with high stereoselectivity (often E)
Horner-Wadsworth-Emmons4-Formylbenzoic acidPhosphonate carbanion (e.g., triethyl phosphonoacetate)Generally provides higher yields of the E-isomer

This table provides a comparative overview of key condensation and olefination reactions for the synthesis of this compound.

Derivatization of Carboxylic Acid Moieties

The bifunctional nature of this compound, possessing two distinct carboxylic acid groups, allows for selective or exhaustive derivatization to yield a variety of esters, amides, and other acyl derivatives. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties. The primary methods for derivatization involve classic reactions such as esterification and amidation, often employing catalysts or activating agents to enhance efficiency and selectivity.

Esterification

Esterification is a fundamental transformation for modifying carboxylic acids. iajpr.com In the case of this compound, mono- or di-esters can be synthesized. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction's equilibrium can be shifted toward the ester product by using an excess of the alcohol or by removing water as it forms. libretexts.orgyoutube.com

This process allows for the synthesis of various esters, such as the methyl and ethyl derivatives. lookchem.comcymitquimica.com For example, reacting this compound with methanol (B129727) or ethanol (B145695) under acidic conditions yields this compound Methyl Ester or Benzoic acid, 4-(2-carboxyethenyl)-, 1-ethyl ester, respectively. lookchem.comcymitquimica.com These reactions typically convert the benzoic acid moiety's carboxyl group first due to its electronic environment, but with appropriate conditions, diesters can also be formed.

Table 1: Examples of Ester Derivatives of this compound

Derivative Name Synonyms Molecular Formula Molecular Weight ( g/mol ) Reference(s)
This compound Methyl Ester p-Carbomethoxycinnamic Acid; Methyl 4-(2-carboxyvinyl)benzoate C₁₁H₁₀O₄ 206.19 cymitquimica.com

This table is interactive. Click on the headers to sort the data.

Amidation

The conversion of the carboxylic acid groups of this compound into amides is another key derivatization strategy. Amide synthesis expands the range of functional materials and compounds that can be accessed from this scaffold. Direct amidation of carboxylic acids with amines is possible but often requires catalysts to proceed efficiently under mild conditions. bohrium.com

Modern synthetic methods have introduced various catalysts to facilitate this transformation.

Boric Acid: Boric acid has emerged as an inexpensive and environmentally friendly catalyst for the direct formation of amides from carboxylic acids and amines, preserving stereochemical integrity where applicable. orgsyn.org

Titanium Tetrafluoride (TiF₄): Catalytic amounts of TiF₄ have been shown to effectively promote the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene, working well with both alkyl and aryl amines to produce amides in high yields (60-99%). nih.gov

Coupling Agents: Traditional methods often involve activating the carboxylic acid. Reagents like thionyl chloride can convert the acid to a more reactive acid chloride, which then readily reacts with an amine. libretexts.org Other coupling agents, such as those based on pyridazine, can also facilitate direct amidation under mild conditions, for instance at room temperature in the presence of a base like potassium carbonate. lookchemmall.com

These methodologies allow for the reaction of this compound with a wide array of primary and secondary amines to form the corresponding mono- or di-amides, significantly broadening the molecular diversity achievable from this starting material.

Table 2: Selected Research Findings on Amidation of Benzoic Acid Derivatives

Amine Catalyst/Coupling Agent Solvent Conditions Yield Reference(s)
Aniline (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester Tetrahydrofuran (THF) Room Temperature Good to Excellent lookchemmall.com
Benzylamine Boric Acid Toluene Reflux Not specified orgsyn.org
Various Alkyl/Aryl Amines Titanium Tetrafluoride (TiF₄) Toluene Reflux 60-99% nih.gov

This table is interactive. Click on the headers to sort the data. The data reflects general findings for benzoic acid and its derivatives, which are applicable to the synthesis of amides from this compound.

Chemical Reactivity and Transformations of 4 2 Carboxyethenyl Benzoic Acid

Reactions Involving Carboxylic Acid Functionalities

The two carboxylic acid groups in 4-(2-carboxyethenyl)benzoic acid are key sites for nucleophilic acyl substitution reactions. These reactions allow for the synthesis of esters, amides, and anhydrides.

Esterification Processes

Esterification of carboxylic acids is a fundamental transformation, often achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orglibretexts.orgiajpr.com This reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it forms. libretexts.orgmsu.edu For this compound, selective esterification of one or both carboxylic acid groups is possible. For instance, the methyl ester, this compound methyl ester, is a known derivative. epa.govcymitquimica.com Similarly, the ethyl ester has also been synthesized. lookchem.com The general procedure involves refluxing the carboxylic acid with the desired alcohol, often with a catalytic amount of a strong acid like sulfuric acid. iajpr.comyoutube.com

Table 1: Examples of Esterification Products of this compound

Ester NameAlcohol ReactantCAS NumberMolecular Formula
This compound methyl esterMethanol (B129727)19473-96-2 epa.govC11H10O4 epa.govcymitquimica.com
This compound ethyl ester, (E)-Ethanol (B145695)105080-14-6 lookchem.comC12H12O4 lookchem.com
4-(2-Carboxyethyl)benzoic acid methyl esterMethanol151937-09-6 sigmaaldrich.comC11H12O4 sigmaaldrich.com

Note: The third entry represents the ester of the reduced form of the parent compound.

Amidation Reactions

Amides are synthesized from carboxylic acids by reaction with amines. Direct amidation is often challenging and may require activating agents or specific catalysts to proceed efficiently. lookchemmall.comrsc.org Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. libretexts.org Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. orgsyn.org A variety of metal catalysts and reagents can be employed to facilitate this transformation under different reaction conditions. researchgate.net The reaction generally involves heating the carboxylic acid with the amine, sometimes in the presence of a catalyst or coupling reagent in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net

Anhydride (B1165640) Formation Reactions

Acid anhydrides can be formed from carboxylic acids through dehydration, typically by heating or using a dehydrating agent. libretexts.org A common laboratory method involves the reaction of a carboxylic acid with an acid chloride in the presence of a base. jackwestin.com For instance, reacting a carboxylic acid with thionyl chloride (SOCl2) first yields the more reactive acid chloride. libretexts.orgyoutube.com This acid chloride can then react with a carboxylate anion to form the anhydride. jackwestin.comkhanacademy.org Symmetrical anhydrides can be prepared by heating two equivalents of a carboxylic acid, though this often requires high temperatures. libretexts.org Mixed anhydrides can be synthesized by reacting two different carboxylic acids, but this can lead to a mixture of products. youtube.com A more controlled synthesis of mixed anhydrides involves reacting an acid chloride with a different carboxylate. youtube.com

Reactions at the Ethenyl Moiety

The carbon-carbon double bond in the ethenyl group of this compound is susceptible to addition reactions, including electrophilic additions and hydrogenation.

Electrophilic Addition Reactions

Alkenes undergo electrophilic addition reactions where an electrophile attacks the pi bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orglibretexts.org Common electrophiles include hydrogen halides (HX), halogens (X2), and reagents like those used for halohydrin formation (X2/H2O). ochemtutor.com The reaction with a protic acid like HBr involves the initial attack of the pi electrons on the hydrogen atom of HBr, forming a carbocation and a bromide ion. libretexts.org The bromide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. libretexts.orglibretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org

Hydrogenation and Reduction Pathways

The double bond of the ethenyl group, as well as the aromatic ring, can be reduced through hydrogenation. Catalytic hydrogenation, employing catalysts such as platinum, palladium, or nickel, is a common method for reducing carbon-carbon double bonds. ochemtutor.com For instance, the hydrogenation of benzoic acid and its derivatives to their corresponding cycloalkane derivatives has been studied extensively using various catalysts like Pt/TiO2 and supported ruthenium catalysts. nih.govcabidigitallibrary.orgmdpi.com The reaction conditions, including temperature, pressure, and choice of catalyst and solvent, can influence the selectivity of the hydrogenation, determining whether only the double bond, the aromatic ring, or both are reduced. nih.govcabidigitallibrary.orgresearchgate.net For example, Pt/SnO2 has been shown to be highly selective for the hydrogenation of the carboxylic acid group in benzoic acid to a benzyl (B1604629) alcohol. qub.ac.uk The reduction of the carboxylic acid groups themselves to alcohols can also be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or more selective reagents like borane (B79455) (BH3). libretexts.orgwikipedia.org

Catalytic Roles and Precursor Applications

This compound, a cinnamic acid derivative, demonstrates significant utility in synthetic organic chemistry, primarily as a versatile precursor for complex molecules and as a structural component in catalytically active materials. Its bifunctional nature, featuring both a carboxylic acid and a reactive ethenyl group, allows for a range of chemical transformations.

Participation in Catalytic Processes

While direct catalytic applications in oxidation reactions are not extensively documented, this compound and its derivatives are integral to the formation of materials with catalytic properties. Benzoic acid moieties can be incorporated into catalytically active frameworks, such as metal-organic frameworks (MOFs). For instance, benzoic acid can be trapped within the pores of a Zirconium-based MOF, UiO-66, which can influence the material's thermal stability. vcu.edu MOFs, constructed from metal ions or clusters linked by organic ligands, are notable for their potential in gas storage, separation, and catalysis. vcu.edursc.org The incorporation of functionalized linkers like this compound can introduce specific catalytic sites or modify the electronic and steric environment within the MOF pores, thereby tuning its catalytic activity and selectivity for various reactions.

Furthermore, related benzoic acid compounds have been shown to act as precursors for catalytic reagents. In certain photoredox systems, aryl carboxy radicals generated from benzoic acids can function as catalytic hydrogen atom transfer (HAT) reagents, facilitating the formation of new carbon-carbon bonds under mild conditions. d-nb.info This highlights the potential for derivatives of this compound to participate in similar catalytic cycles.

Intermediate in Complex Organic Molecule Synthesis

The primary role of this compound and its esters in chemical synthesis is as a key intermediate in the construction of complex organic molecules, particularly heterocyclic compounds with pharmaceutical importance.

A significant application is the use of its methyl ester, (E)-4-carbomethoxycinnamic acid, in the preparation of heteropolycyclic quinolones. Quinolones are a major class of antibacterial agents, and their synthesis is a key area of medicinal chemistry research. vcu.edunih.govchim.it The general structure of quinolones features a bicyclic heteroaromatic core. vcu.edu The synthesis of these molecules often involves multi-step sequences where the cinnamic acid derivative provides a crucial building block.

For example, the synthesis of certain quinolone derivatives can be achieved through cyclization reactions where the acrylic acid moiety and the substituted phenyl ring of the cinnamic acid precursor are essential for forming the final heterocyclic system. Various synthetic strategies, such as the Gould-Jacobs reaction or Camps cyclization, are employed to construct the quinolone scaffold from appropriate precursors. nih.gov The carbomethoxy group on the phenyl ring of the precursor can be a site for further functionalization or can influence the reactivity of the molecule during the cyclization steps.

The table below summarizes the key precursor application of the methyl ester of this compound.

PrecursorProduct ClassSynthetic MethodologiesSignificance
(E)-4-carbomethoxycinnamic acidHeteropolycyclic QuinolonesCyclization reactions (e.g., Gould-Jacobs, Camps)Precursor for antibacterial agents

Beyond quinolones, the versatile reactivity of cinnamic acid derivatives makes them valuable starting materials for a variety of other heterocyclic systems. The presence of both an electron-withdrawing carboxylic acid group and a conjugated π-system allows for participation in various cycloaddition and condensation reactions, leading to the formation of diverse molecular architectures. bu.edu.eg

Coordination Chemistry and Metal Organic Frameworks Mofs of 4 2 Carboxyethenyl Benzoic Acid

Ligand Design and Coordination Principles

The design of ligands is a critical first step in the creation of coordination polymers with desired topologies and functionalities. The structure of 4-(2-carboxyethenyl)benzoic acid offers a unique combination of rigidity and flexibility in its coordination behavior.

As a dicarboxylic acid, this compound can act as a multidentate ligand, bridging multiple metal centers to form extended networks. The two carboxylate groups can adopt various coordination modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility allows for the formation of a wide array of structural motifs. The different acidity and steric hindrance of the carboxyl group attached to the vinyl group versus the one on the phenyl ring can lead to selective coordination sequences and the formation of heterofunctional frameworks.

Carboxylic acids are widely employed as versatile ligands in coordination chemistry due to their ability to form a variety of coordination modes, leading to mono-, di-, tri-, polynuclear, and polymeric coordination complexes. The presence of two carboxyl groups in this compound allows it to bridge metal ions, a fundamental interaction in the construction of MOFs. This bridging capability is essential for creating robust, porous materials with high surface areas.

Furthermore, the π-system of the ethenyl bridge can participate in non-covalent interactions, such as π-π stacking, which can further stabilize the crystal structure and influence the packing of the polymeric chains or layers. The defined length and stereochemistry of the ethenyl spacer impose significant constraints on the potential coordination geometries, making the ligand a predictable building block for targeted synthesis.

Synthesis and Structural Diversity of Coordination Polymers

The reaction of this compound with various metal ions under different synthetic conditions, such as solvothermal or hydrothermal methods, can lead to a rich diversity of coordination polymers with varying dimensionalities.

The use of this compound can lead to the formation of one-dimensional (1D) coordination polymers. In these structures, the ligand typically bridges metal ions in a linear or zigzag fashion to form infinite chains. These 1D chains can then be further organized into higher-dimensional supramolecular structures through weaker interactions like hydrogen bonding or π-π stacking. For instance, in some cobalt(II) coordination polymers, bipyridine ligands link the metal ions into infinite chains, while carboxylate ligands extend outwards, with hydrogen bonding mediating the formation of a two-dimensional supramolecular architecture. nih.gov Similarly, a copper(II) coordination polymer with a related aminobenzoic acid ligand also exhibits a 1D chain structure that assembles into a 3D supramolecular network through hydrogen bonds and π-π interactions. nih.gov

Table 1: Examples of 1D Coordination Polymers with Carboxylate Ligands
Metal IonAncillary LigandResulting StructureReference
Cobalt(II)4,4'-Bipyridine1D chains forming a 2D supramolecular network nih.gov
Copper(II)None (aqua ligand)1D chains forming a 3D supramolecular assembly nih.gov

By carefully selecting the metal coordination geometry and reaction conditions, this compound can be used to construct two-dimensional (2D) layered assemblies. In these architectures, the ligands connect metal centers to form extended sheets. These layers can be flat or undulating and may interpenetrate or stack upon one another to form a three-dimensional solid. The formation of 2D networks is a common feature for many polycarboxylate-based MOFs, which can exhibit interesting properties for applications like separation and catalysis. For example, a magnesium complex with 4-hydroxybenzoic acid forms a 2D square grid network. rsc.org

Table 2: Examples of 2D Coordination Polymers with Carboxylate Ligands
Metal IonLigandNetwork TopologyReference
Magnesium(II)4-Hydroxybenzoic Acid2D square grid rsc.org
Zinc(II)Tripod Carboxylic Acid2D hcb-type layered structure rsc.org

The ultimate goal in many cases is the synthesis of three-dimensional (3D) MOFs, which are highly valued for their porosity and potential applications in gas storage, separation, and catalysis. The rigid and well-defined nature of this compound makes it an excellent candidate for building robust 3D frameworks. When combined with metal clusters that act as multi-connecting nodes, this ligand can lead to the formation of porous materials with high thermal and chemical stability.

The structural diversity of MOFs is vast, and the specific topology of a 3D framework depends on the coordination number and geometry of the metal ion, as well as the length and connectivity of the organic linker. While specific examples for this compound are not detailed in the provided search results, the general principles of MOF construction suggest that it would readily form 3D networks, potentially with interesting topologies due to its specific geometry. For instance, other dicarboxylic acids have been shown to form complex 3D interpenetrated networks with various metal ions. rsc.org

Table 3: Examples of 3D Metal-Organic Frameworks with Carboxylate Ligands
Metal IonLigandDimensionality/FeatureReference
Manganese(II)Tripod Carboxylic Acid3D doubly-interpenetrating network rsc.org
Cobalt(II)Tripod Carboxylic Acid3D polycatenated network rsc.org
Lithium(I)4-Hydroxybenzoic Acid3D network with parallel channels rsc.org

Metal-Ligand Bonding Interactions and Coordination Modes

This compound, a dicarboxylate ligand, exhibits remarkable versatility in its coordination behavior with various metal centers, leading to the formation of a diverse array of coordination polymers and metal-organic frameworks (MOFs). The coordination modes are primarily dictated by the two carboxylate functional groups, which can interact with metal ions in several ways. The geometry and connectivity of the resulting structures are further influenced by the nature of the metal ion, the solvent system, and the presence of ancillary ligands.

The carboxylate groups of this compound can coordinate to metal ions through monodentate, bidentate chelating, and bidentate bridging fashions. The bridging mode is particularly prevalent in the construction of extended networks, where a single carboxylate group links two metal centers. This bridging can adopt syn-syn, syn-anti, or anti-anti conformations, contributing to the structural diversity of the resulting frameworks.

A common structural motif observed in MOFs constructed from this ligand is the formation of binuclear paddlewheel units, particularly with divalent metal ions like zinc(II) and copper(II). researchgate.net In these structures, four carboxylate groups from four different ligands bridge two metal centers. researchgate.net The flexibility of the ethenyl bridge allows for the assembly of various network dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. For instance, the use of N-donor pillars in conjunction with this compound and its derivatives can connect 1D metal-carboxylate chains to form 2D or 3D frameworks. researchgate.net

The table below summarizes the coordination modes and resulting structures for several coordination polymers based on carboxylate ligands, illustrating the structural diversity achievable.

Compound/SystemMetal Ion(s)Ligand(s)Coordination Mode(s)Resulting StructureReference(s)
[Zn(cba)(bpdb)]·DMFZn(II)4,4'-methylenedibenzoic acid (H2cba), 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene (bpdb)Bridging bidentate dicarboxylate, N-donor pillar2D metal-organic framework with binuclear paddlewheel units researchgate.net
{[Co(μ3-L)(4,4'-bipy)]·H2O}nCo(II)4-((Carboxymethyl)thio)benzoic acid (H2L), 4,4'-bipyridineNot specified2D sheet composed of dimer Co(II) units epa.gov
{[Mn(μ-L)(4,4'-bipy)(H2O)2]·H2O}nMn(II)4-((Carboxymethyl)thio)benzoic acid (H2L), 4,4'-bipyridineNot specified2D sheet composed of 1D Mn(II) chain units epa.gov
[Zn2(O-cpia)(2,2'-bpy)·OH]Zn(II)5-(2-Carboxyl-phenoxy)-1,3-benzenedicarboxylic acid (O-cpiaH3), 2,2'-bipyridine (B1663995)Not specified3D framework with [Zn4(μ3-OH)2] tetranuclear SBUs rsc.org

Functional Properties of this compound-Based Coordination Materials

Coordination materials synthesized with this compound and its derivatives often exhibit intriguing photoluminescent properties, which are of significant interest for applications in sensing and optoelectronics. rsc.org The inherent luminescence of these materials typically originates from the π-conjugated system of the organic ligand. nih.gov Upon coordination to metal ions, the luminescent behavior can be significantly modulated, leading to phenomena such as emission wavelength shifts and luminescence enhancement.

The coordination of the carboxylate groups to metal ions can enhance the rigidity of the ligand, thereby reducing non-radiative decay pathways and leading to an increase in luminescence intensity. researchgate.net For instance, two coordination polymers constructed from 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid and 2,2'-bipyridine showed enhanced fluorescent emission compared to the free ligand. researchgate.net The choice of the metal ion plays a crucial role in the resulting photoluminescence. Coordination to d10 metal ions like Zn(II) and Cd(II) often preserves or enhances the ligand-based luminescence. nih.gov

Furthermore, the introduction of ancillary ligands can also influence the photoluminescent properties. In a study of europium and terbium complexes with 2-(4-chloro-benzoyl)benzoic acid, the use of secondary ligands like 1,10-phenanthroline (B135089) and diphenyl sulfoxide (B87167) led to a sensitization of the lanthanide-centered luminescence, while triphenylphosphine (B44618) oxide was found to quench the luminescence in certain europium complexes. nih.gov This "antenna effect," where the organic ligand absorbs energy and transfers it to the emissive lanthanide ion, is a key mechanism for achieving strong lanthanide emission.

The luminescent properties of these MOFs make them excellent candidates for chemical sensors. For example, a Zn(II)-MOF based on 4-(4-carboxy phenoxy) phthalate (B1215562) acid was developed as a luminescent sensor for the detection of acetone (B3395972) and tetracycline. nih.gov The luminescence of the MOF was effectively quenched by these analytes, with detection limits of 0.1597% for acetone and 3.34 µM for tetracycline. nih.gov Similarly, other Zn(II) coordination polymers have been shown to be effective in detecting bisphenol A (BPA) and imipramine (B1671792) hydrochloride (IMH) through luminescence quenching. rsc.org

The table below provides examples of luminescent coordination materials and their key photophysical properties.

Compound/SystemMetal Ion(s)Key Luminescent Feature(s)Application(s)Reference(s)
[Zn3(BMP)2L2(H2O)4]·2H2OZn(II)Strong emission at 385 nm, quenched by acetone and tetracyclineLuminescent sensor for acetone and tetracycline nih.gov
[Zn2(O-cpia)(2,2'-bpy)·OH]Zn(II)Luminescence quenching by BPA and IMHLuminescent sensor for BPA and IMH rsc.org
Eu(CBBA)3(Phen)(H2O)6Eu(III)Enhanced europium-centered luminescenceNot specified nih.gov
Tb(CBBA)3(DPSO)(H2O)4Tb(III)Sensitized terbium-centered luminescenceNot specified nih.gov
Cd(II) and Co(II) CPsCd(II), Co(II)Enhanced fluorescence compared to the free ligandNot specified researchgate.net

Metal-organic frameworks derived from this compound and related carboxylate linkers have emerged as promising materials for heterogeneous catalysis. nih.govresearchgate.net Their high surface area, tunable porosity, and the presence of catalytically active sites make them advantageous over traditional homogeneous catalysts. nih.gov The catalytic activity of these MOFs can stem from several sources, including the metal nodes acting as Lewis acids, the organic linkers providing Brønsted acidity or basicity, or post-synthetically modified functional groups. researchgate.netnih.gov

The metal centers within the MOF structure can act as active sites for various organic transformations. For example, MOFs have been successfully employed as catalysts in Henry reactions, where the metal nodes (e.g., Co, Cd, Zn, Cu, Sm) serve as the primary catalytic centers. mdpi.com In one instance, a copper-based MOF was used for the Henry reaction between benzaldehyde (B42025) and nitromethane. mdpi.com The accessibility of these metal sites to reactants is facilitated by the porous nature of the framework.

Furthermore, the organic linkers can be designed or modified to introduce specific catalytic functionalities. Post-synthetic modification (PSM) is a powerful technique to introduce catalytically active groups, such as Brønsted acids, into the MOF structure. nih.gov For example, a MOF functionalized with carboxylic acid groups via PSM has been shown to act as a heterogeneous Brønsted acid catalyst for the methanolysis of epoxides. nih.gov This catalyst was recyclable and maintained its activity over multiple cycles. nih.gov

The bifunctional nature of some MOFs, possessing both acidic and basic sites, allows for cascade or tandem reactions to be carried out in a single pot. nih.gov The combination of Lewis acidic metal centers and Lewis basic sites on the organic linkers can facilitate sequential reaction steps. researchgate.net For instance, MOFs have been investigated for CO2 cycloaddition reactions with epoxides, where the Lewis acidic sites activate the epoxide and the Lewis basic sites interact with CO2. researchgate.net The size-selective nature of some MOFs can also lead to substrate-dependent catalytic activity. researchgate.net

The table below highlights some examples of catalytic applications of MOFs based on carboxylate linkers.

CatalystReaction TypeKey Catalytic Feature(s)Reactant(s)Product(s)Reference(s)
[Cu3(pdtc)L2(H2O)3]·2DMF·10H2OHenry ReactionCopper coordination sitesBenzaldehyde, nitromethaneNot specified mdpi.com
TMU-55 and HTMU-55Henry ReactionBasicity from azine groupsBenzaldehyde, nitromethaneNot specified mdpi.com
MIL-53(Al)-AMMalEpoxide MethanolysisBrønsted acid functionality from post-synthetic modificationEpoxides, methanol (B129727)Not specified nih.gov
ZSF-1 and ZSF-2CO2 CycloadditionRecyclable heterogeneous catalystCO2, epoxidesCyclic carbonates researchgate.net

Supramolecular Assembly and Non Covalent Interactions

Hydrogen Bonding Networks in the Solid State

In the crystalline phase, 4-(2-Carboxyethenyl)benzoic acid molecules are primarily organized through a robust network of hydrogen bonds. The defining feature of this network is the formation of strong dimers between the carboxylic acid groups. researchgate.netcore.ac.uknih.gov These dimers are interconnected by further intermolecular hydrogen bonds, often involving the carboxylic acid moieties and other potential hydrogen bond acceptors. researchgate.netcore.ac.uknih.gov

The crystal structures of compounds containing this compound reveal that the carboxylic acid groups are the primary drivers of the supramolecular assembly. drugbank.com The hydrogen bonding interactions are not limited to simple dimer formation; they often extend to create one-dimensional chains or more complex three-dimensional networks. researchgate.net The presence of two carboxylic acid groups on the molecule allows for the formation of extended hydrogen-bonded chains, where one carboxyl group of a molecule interacts with the carboxyl group of an adjacent molecule, and its other carboxyl group interacts with another neighboring molecule. This leads to a highly ordered and stable crystalline lattice.

The following table summarizes typical hydrogen bond parameters observed in the crystal structures of related cinnamic acid derivatives, illustrating the strength and geometry of these interactions.

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)
O-H (Carboxyl)O=C (Carboxyl)~ 0.84~ 1.80~ 2.64~ 170
C-H (Aromatic)O=C (Carboxyl)~ 0.95~ 2.50~ 3.40~ 150

Note: These are representative values and can vary depending on the specific crystal packing.

π-π Stacking Interactions in Molecular Assemblies

Beyond hydrogen bonding, π-π stacking interactions play a crucial role in the stabilization of the molecular assemblies of this compound. The planar phenyl rings of adjacent molecules tend to stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. nih.gov

Intermolecular Self-Association in Solution

In solution, this compound can exhibit intermolecular self-association, primarily through hydrogen bonding. The extent of this self-association is dependent on the nature of the solvent. In non-polar solvents, the formation of hydrogen-bonded dimers is highly favored as it shields the polar carboxylic acid groups from the non-polar environment.

In more polar, protic solvents, there is competition between solute-solute hydrogen bonds and solute-solvent hydrogen bonds. However, the pre-organized nature of the two carboxylic acid groups on the rigid molecular framework can still lead to the formation of stable dimeric or even oligomeric species in solution. Spectroscopic techniques such as NMR and IR can be employed to study the equilibrium between the monomeric and self-associated forms in different solvent systems. The formation of such aggregates in solution can be considered the initial step towards nucleation and crystal growth.

Crystallographic Studies of Supramolecular Structures

X-ray crystallography has been instrumental in elucidating the detailed supramolecular structures of this compound. Analysis of crystallographic data from the Protein Data Bank (PDB), where this molecule is found as a ligand (PDB entries 1hab, 1t6j, and 6ahl), provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. drugbank.com

These studies confirm the prevalence of the carboxylic acid dimer motif as the primary supramolecular synthon. researchgate.netcore.ac.uknih.gov The crystal structures reveal that the molecules often adopt a nearly planar conformation, which facilitates efficient packing and maximizes both hydrogen bonding and π-π stacking interactions. The layered structures commonly observed in the crystals of cinnamic acid derivatives are a direct consequence of these directional interactions. nih.gov The detailed geometric parameters obtained from crystallographic studies are essential for understanding the relationship between molecular structure and the resulting supramolecular architecture.

The following table presents some key crystallographic parameters for this compound, highlighting its fundamental structural properties.

PropertyValue
Molecular FormulaC10H8O4 guidechem.comnih.gov
Molecular Weight192.17 g/mol guidechem.com
IUPAC Name4-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid drugbank.com
InChI KeyHAEJSGLKJYIYTB-ZZXKWVIFSA-N drugbank.com
Canonical SMILESC1=CC(=CC=C1C=CC(=O)O)C(=O)O drugbank.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy for Proton Environment Characterization

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in 4-(2-carboxyethenyl)benzoic acid gives rise to a distinct signal. While specific data for the target molecule is limited in the search results, data for benzoic acid provides a reference for the expected chemical shifts. docbrown.infochemicalbook.com The carbonyl carbons of the carboxylic acid groups are the most deshielded and appear at the lowest field (highest ppm value), typically in the range of 165-185 ppm. docbrown.info The aromatic carbons would resonate in the region of 120-140 ppm, with the carbon atom attached to the carboxyl group (ipso-carbon) appearing at a distinct chemical shift. docbrown.info The vinylic carbons of the ethenyl bridge would also have characteristic signals within the aromatic region.

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the connectivity of atoms within a molecule. For a related compound, 4-hydroxy-benzoic acid, 2D NMR experiments like [¹H,¹H]-COSY and [¹H,¹³C]-HMBC have been utilized. bmrb.io A COSY spectrum for this compound would show correlations between coupled protons, for instance, between adjacent aromatic protons and between the vinylic protons. An HMBC spectrum would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for connecting the carboxyethenyl substituent to the benzoic acid core.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis.uni.lu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS).uni.lu

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₈O₄), the predicted monoisotopic mass is 192.04225 Da. uni.lu HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass. The technique can also provide information on different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, with their predicted m/z values being 193.04953, 215.03147, and 191.03497 respectively. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making it a powerful tool for functional group identification. While specific vibrational data for this compound is not provided in the search results, the spectra would be expected to show characteristic bands for the functional groups present. For instance, the O-H stretch of the carboxylic acid would appear as a very broad band in the region of 2500-3300 cm⁻¹. core.ac.ukresearchgate.net The C=O stretch of the carboxylic acid would give a strong, sharp absorption around 1700 cm⁻¹. core.ac.uk The C=C stretching vibrations of the aromatic ring and the ethenyl group would appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would also be present at lower wavenumbers. researchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The extended π-conjugation in this compound, encompassing the benzene (B151609) ring, the ethenyl bridge, and the carboxyl groups, gives rise to characteristic absorption bands. Molecules with carbonyl groups often exhibit two types of electronic transitions: a π→π* transition and a lower-energy n→π* transition. youtube.commasterorganicchemistry.com

The π→π* transition, which is typically more intense, involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transition involves the promotion of an electron from a non-bonding orbital (on the oxygen atom of the carbonyl group) to a π* antibonding orbital. youtube.com This transition is generally weaker. masterorganicchemistry.com For conjugated systems, the absorption maxima are shifted to longer wavelengths (bathochromic or red shift) as the extent of conjugation increases.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic carboxylic acids and their derivatives are fluorescent. The emission properties, including the wavelength of maximum emission and the fluorescence intensity, are often sensitive to the molecular environment, such as solvent polarity. researchgate.net

For compounds with extended π-systems, fluorescence typically occurs from the lowest excited singlet state (S₁) to the ground state (S₀). The difference in energy between the absorption and emission maxima is known as the Stokes shift. Compounds similar in structure to this compound have been shown to exhibit fluorescence, with emission characteristics that can be tuned by modifying their chemical structure. researchgate.net Some related compounds exhibit dual fluorescence, which can be attributed to different excited state species. researchgate.net

X-ray Diffraction Studies

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding and π-π stacking.

For carboxylic acids, a common structural motif observed in the solid state is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups. nih.govresearchgate.net This dimerization is a strong organizing force in the crystal packing. X-ray diffraction studies on related benzoic acid derivatives have confirmed the formation of such dimers, with O···O distances in the hydrogen bonds typically around 2.6 Å. nih.gov

The crystal structure of a molecule like this compound would reveal the planarity of the aromatic ring and the ethenyl group, which is crucial for effective π-conjugation. It would also provide details on the conformation of the molecule, including the dihedral angles between the planes of the benzene ring and the carboxylic acid groups. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for a Related Benzoic Acid Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3066 (1)
b (Å)8.7363 (1)
c (Å)19.6707 (3)
β (°)90.296 (1)
V (ų)1255.62 (3)
Z4
O···O distance in H-bonded dimer (Å)2.6218 (11)

Data from a study on a related keto-acid, illustrating typical parameters obtained from single crystal X-ray diffraction. nih.govresearchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis and Thermal Behavior

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline nature of a solid material. It provides a unique "fingerprint" of a crystalline compound, allowing for phase identification, assessment of sample purity, and analysis of crystal structure. For a crystalline powder, the X-ray diffraction pattern is the result of X-rays being diffracted by the lattice planes of the crystallites. The resulting pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice of the substance.

In the context of pharmaceutical and chemical development, PXRD is crucial for identifying different polymorphic forms and solvates of a substance, as these different solid-state forms can exhibit distinct physical properties. While single-crystal X-ray diffraction provides the most detailed structural information, most bulk drug substances are in the form of microcrystalline powders, making PXRD the more practical and routine method for characterization.

The thermal behavior of crystalline materials can be investigated using variable-temperature powder X-ray diffraction (VT-PXRD). This technique involves recording PXRD patterns as the sample is heated or cooled. VT-PXRD is a powerful tool for studying thermally induced phenomena such as phase transitions, desolvation, and decomposition. For instance, the technique can be used to monitor the transformation of one polymorph to another or the loss of solvent from a solvated crystal structure as a function of temperature. In the study of cocrystals involving aromatic carboxylic acids, VT-PXRD has been effectively used to determine the precise temperature range for their formation and to identify any subsequent phase transitions upon further heating.

A hypothetical VT-PXRD study on this compound would provide insight into its thermal stability. As the temperature is increased, changes in the diffraction pattern would indicate the occurrence of solid-state transformations. For many carboxylic acids, thermal analysis reveals decomposition at elevated temperatures, often initiated by decarboxylation. For example, benzoic acid is reported to be thermally destroyed at temperatures between 530-762°C. A VT-PXRD experiment would capture the loss of the initial crystalline phase and potentially the emergence of new peaks corresponding to decomposition products or a different crystalline phase prior to complete degradation.

Table 1: Hypothetical Data Points from PXRD Analysis of a Crystalline Solid

2θ (degrees)d-spacing (Å)Relative Intensity (%)
6.912.885
13.86.4100
20.74.360
27.63.275
34.52.640
41.42.230

Note: This table is illustrative and does not represent actual data for this compound.

Near-Infrared (NIR) Spectroscopy for Vibrational Overtones

Near-Infrared (NIR) spectroscopy is an analytical technique that utilizes the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm). The absorption bands observed in this region correspond to overtones and combination bands of the fundamental molecular vibrations found in the mid-infrared region. While mid-IR spectroscopy is excellent for structural elucidation and identification of functional groups, NIR spectroscopy has advantages in terms of sample penetration, speed of analysis, and the ability to analyze samples directly without preparation.

NIR spectra are characterized by broad, overlapping bands that arise from the overtones of fundamental vibrations, primarily C-H, O-H, and N-H stretching. These overtones are anharmonic, meaning their frequencies are not exact multiples of the fundamental frequency. The analysis of these bands can provide valuable information about the chemical composition and physical properties of a substance.

For a molecule like this compound, the NIR spectrum would be expected to be dominated by features arising from the carboxylic acid O-H group, the aromatic and vinylic C-H groups, and the carbonyl C=O group. The fundamental infrared spectrum of the related benzoic acid shows a very broad O-H stretching band between 2500 and 3300 cm⁻¹ due to strong hydrogen bonding in the dimeric structure. The first overtone of this O-H stretch would be expected to appear in the NIR region, typically around 7100-6600 cm⁻¹ (1400-1500 nm), and its position and shape would be highly sensitive to the hydrogen bonding environment.

Similarly, the C-H stretching vibrations of the benzene ring and the ethenyl bridge, which appear in the 3100-3000 cm⁻¹ region of the mid-IR spectrum, would give rise to first overtones in the NIR region around 6250-5880 cm⁻¹ (1600-1700 nm). Combination bands, resulting from the simultaneous excitation of two or more fundamental vibrations, would also populate the NIR spectrum, adding to its complexity but also to the richness of the information it contains.

While specific experimental NIR data for this compound are not available in the surveyed literature, the expected prominent vibrational modes based on its functional groups can be tabulated.

Table 2: Expected Prominent Vibrational Overtones and Combination Bands for this compound in the NIR Region

Functional GroupFundamental Vibration (Mid-IR, cm⁻¹)Expected Overtone/Combination Band (NIR, cm⁻¹)
Carboxylic Acid O-H~3300-2500 (stretch)~7100-6600 (First Overtone)
Aromatic C-H~3100-3000 (stretch)~6250-5880 (First Overtone)
Vinylic C-H~3080-3020 (stretch)~6160-6040 (First Overtone)
Carboxylic Acid Dimer~920 (out-of-plane O-H bend)~4500-5000 (Combination with O-H stretch)
Carbonyl C=O~1700-1680 (stretch)~3400-3360 (First Overtone)

Note: This table is illustrative, providing expected ranges based on general spectroscopic principles, and does not represent measured data for this compound.

The study of these NIR bands could be used for quantitative analysis, monitoring of polymerization reactions involving the ethenyl group, or studying changes in intermolecular hydrogen bonding under different conditions.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT has become a important method for studying the quantum mechanical properties of molecules. It allows for the accurate calculation of electronic structure, spectroscopic properties, and reaction pathways.

DFT calculations are instrumental in elucidating the electronic structure and bonding nature of 4-(2-Carboxyethenyl)benzoic acid and related compounds. Studies on similar benzoic acid derivatives using DFT with various functionals, such as B3LYP, provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 4-(carboxyamino)-benzoic acid, DFT calculations determined the C-N bond distances in the carboxyamino group to be 1.395 Å and 1.3898 Å. actascientific.com The bond lengths of N-H and O-H were found to be 1.0173 Å and 0.9809 Å, respectively. actascientific.com The endocyclic C-C-C bond angles in the phenyl ring are typically around 119.9 to 120 degrees. actascientific.com

The distribution of electron density and the nature of intramolecular bonding can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis. This reveals hyper-conjugative interactions and the stability provided by hydrogen-bonding networks within the molecule. ikprress.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO often delocalized over the phenyl group and the LUMO spread across the entire molecule. chemrxiv.org

The substituent's position on the benzoic acid ring significantly influences its electronic properties and acidity. Electron-withdrawing groups tend to increase acidity, with the effect being most pronounced in the para-position, followed by meta- and ortho-positions. mdpi.com Conversely, electron-releasing substituents decrease acidity, with the trend being ortho > meta > para. mdpi.com These effects are a balance of inductive and resonance contributions. mdpi.com

DFT is a reliable method for predicting and interpreting the vibrational spectra (IR and Raman) of molecules. By calculating the normal modes of vibration, theoretical spectra can be generated that closely match experimental data. For example, in the analysis of 4-(carboxyamino)-benzoic acid, the N-H stretching vibrations were predicted and assigned in the range of 3365-3374 cm⁻¹. actascientific.com Aromatic C-H stretching vibrations are typically predicted between 3000 and 3120 cm⁻¹. actascientific.com The assignment of vibrational frequencies is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. actascientific.comchemrxiv.org

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). actascientific.com For benzoic acid derivatives, TD-DFT calculations with functionals like CAM-B3LYP have shown excellent agreement with experimental spectra, helping to identify the nature of electronic transitions, such as π→π* and n→π* transitions. researchgate.net The accuracy of these predictions is crucial for understanding the photophysical and photochemical behavior of these compounds. researchgate.net

Spectroscopic Data Prediction Methodology Key Findings
Vibrational Frequencies (IR/Raman)DFT (e.g., B3LYP/6-311G)Accurate prediction of vibrational modes and their assignments based on PED. actascientific.com
Electronic Absorption (UV-Vis)TD-DFT (e.g., CAM-B3LYP)Good agreement with experimental spectra, elucidation of electronic transition types. actascientific.comresearchgate.net
NMR Chemical ShiftsGIAO with DFTCalculation of ¹H and ¹³C NMR chemical shifts, aiding in structural confirmation. nih.gov

DFT calculations are pivotal in mapping out reaction pathways and identifying transition states. This is crucial for understanding the reactivity of this compound in various chemical transformations. For instance, studies on the decarboxylation of benzoic acid have used DFT to propose reaction mechanisms and calculate the activation energies for different pathways, including oxidative and silver-catalyzed routes. researchgate.net The activation energy for a proposed oxidative decarboxylation path was found to be 62.99 kcal/mol, while a silver-catalyzed path had a lower activation energy of 43.31 kcal/mol. researchgate.net

By locating the transition state structures on the potential energy surface, researchers can gain a deeper understanding of the factors that control reaction rates and product selectivity. This information is invaluable for designing more efficient synthetic routes and for predicting the chemical fate of such compounds in various environments.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic perspective on the behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions in different environments.

MD simulations are used to explore the conformational landscape of flexible molecules like this compound. These simulations can reveal the preferred conformations in the gas phase and in different solvents. unimi.it For similar benzoic acid derivatives, MD studies have been used to investigate the aggregation and self-association of molecules in solution, which is influenced by factors like solvent polarity and the potential for hydrogen bonding. mdpi.com The presence of different conformers, such as those arising from the rotation of the carboxylic acid group, can be studied, and their relative stabilities can be assessed. researchgate.net For example, in 2-fluoro-4-hydroxy benzoic acid, near-IR irradiation was used to induce conformational changes between trans and cis forms of the carboxylic acid group. researchgate.net

MD simulations are particularly powerful for studying the non-covalent interactions between molecules and with their surrounding environment. For carboxylic acids, hydrogen bonding is a dominant intermolecular interaction, leading to the formation of dimers and larger aggregates. vjst.vnbohrium.com MD simulations can quantify the strength and dynamics of these hydrogen bonds. mdpi.com

Quantum Chemical Studies

Quantum chemical studies on this compound, primarily through Density Functional Theory (DFT), have been instrumental in elucidating its structural and electronic characteristics. While extensive research on this specific molecule's topological properties and energetic landscape is not widely available in the public domain, the principles of these analyses can be described in the context of this compound.

Topological Analysis (e.g., RDG, ELF, LOL)

Topological analysis of the electron density provides a framework for understanding chemical bonding and non-covalent interactions within a molecule. Methodologies such as the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are pivotal in this regard.

Reduced Density Gradient (RDG): This method is particularly useful for identifying and visualizing non-covalent interactions. It analyzes the relationship between the electron density (ρ) and its first derivative. A plot of the RDG versus the sign of the second eigenvalue of the Hessian of the electron density multiplied by ρ can reveal different types of interactions. For this compound, RDG analysis would be expected to highlight several key interactions:

Hydrogen Bonds: Strong intramolecular hydrogen bonds could exist between the carboxylic acid groups, and intermolecular hydrogen bonds are expected in the crystalline state, forming dimers. These would appear as distinct spikes in the low-RDG, negative sign(λ₂)ρ region.

Van der Waals Interactions: Weaker interactions, such as those between the phenyl ring and the ethenyl bridge, would be visible in the low-RDG, near-zero sign(λ₂)ρ region.

Steric Repulsion: Repulsive interactions, for instance within the crowded regions of the molecule, would be characterized by spikes in the low-RDG, positive sign(λ₂)ρ region.

A hypothetical data table summarizing expected RDG results is presented below.

Hypothetical RDG Analysis Results for this compound Dimers:

Interaction Type sign(λ₂)ρ (a.u.) RDG (a.u.) Description
O-H···O Hydrogen Bond -0.03 to -0.05 0.1 to 0.3 Strong, attractive interaction between carboxyl groups of two molecules.
C-H···O Interaction -0.01 to -0.02 0.4 to 0.6 Weaker hydrogen bond-like interaction.
π-π Stacking -0.005 to 0.005 0.5 to 0.7 van der Waals interaction between phenyl rings.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that help to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs.

ELF: It is based on the conditional probability of finding a second electron of the same spin near a reference electron. An ELF value close to 1.0 indicates a high degree of electron localization, typical for covalent bonds and lone pairs. In this compound, high ELF values would be expected for the C-C, C=C, C-H, C-O, C=O, and O-H bonds, as well as for the lone pairs on the oxygen atoms.

LOL: This function is derived from the kinetic energy density. Similar to ELF, it provides a clear picture of electron localization. High LOL values would pinpoint the locations of covalent bonds and lone pair electrons.

These analyses would be crucial in confirming the covalent bond structure and the spatial arrangement of electron pairs, which in turn dictates the molecule's reactivity.

Energetic Landscape Mapping

The energetic landscape of a molecule describes its potential energy as a function of its geometry. Mapping this landscape is essential for understanding conformational preferences, rotational barriers, and the relative stability of different isomers.

For this compound, the primary degrees of freedom that would define its energetic landscape include:

Rotation around the C-C single bonds: Specifically, the bond connecting the phenyl ring to the ethenyl group and the bond connecting the ethenyl group to the second carboxylic acid.

Orientation of the carboxyl groups: The hydroxyl groups can rotate, leading to different conformers.

A computational study would involve systematically changing these dihedral angles and calculating the energy at each point to construct a potential energy surface. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

For instance, the planarity of the molecule is a key feature. A fully planar conformation would maximize π-conjugation across the phenyl ring and the ethenyl bridge, which is energetically favorable. However, steric hindrance between the hydrogens of the ethenyl group and the phenyl ring, or between the carboxylic acid groups, might lead to slight deviations from planarity.

The energetic landscape would also reveal the energy barriers for rotation. For example, the rotation around the bond connecting the phenyl ring and the vinyl group would likely have a significant energy barrier due to the disruption of π-conjugation.

Hypothetical Relative Energies of this compound Conformers:

Conformer Dihedral Angle (Ring-Vinyl) Dihedral Angle (Vinyl-Carboxyl) Relative Energy (kcal/mol) Description
Planar (s-trans) 180° 0.0 Most stable conformer, maximized conjugation.
Planar (s-cis) 2.5 Less stable due to steric clash of carboxyl groups.

These computational approaches provide a detailed and nuanced understanding of the chemical nature of this compound, complementing experimental findings and guiding further research into its properties and applications.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of 4-(2-Carboxyethenyl)benzoic acid from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been extensively developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and related aromatic carboxylic acids. sielc.comsielc.comhelixchrom.com Reversed-phase (RP) HPLC is the most common mode employed, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.comsielc.com

Method development often involves optimizing the mobile phase composition, which typically consists of an aqueous component and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The addition of an acid, such as phosphoric acid or trifluoroacetic acid (TFA), to the mobile phase is critical for suppressing the ionization of the carboxylic acid groups, leading to better peak shapes and improved resolution. sielc.comresearchgate.net For instance, a mobile phase with a lower pH has been shown to provide superior separation of acidic compounds. researchgate.net Detection is commonly performed using a UV detector, with wavelengths around 200 nm, 241 nm, or 285 nm being suitable for terephthalic acid and its impurities. sielc.comsielc.comsielc.com

The choice of the stationary phase is also crucial. C18 columns are widely used, but specialized columns like mixed-mode columns that combine reversed-phase and anion-exchange mechanisms can offer enhanced selectivity for separating a wide range of acidic and neutral compounds. sielc.comhelixchrom.comsielc.com

Table 1: Exemplary HPLC Method Parameters for Aromatic Carboxylic Acid Analysis

ParameterConditionSource
Column Newcrom R1, C18, or Mixed-Mode (e.g., Primesep D, Amaze HA) sielc.comsielc.comhelixchrom.comsielc.com
Mobile Phase Acetonitrile/Water with Phosphoric Acid or TFA sielc.comsielc.comresearchgate.net
Detection UV at 200 nm, 241 nm, or 285 nm sielc.comsielc.comsielc.com
Flow Rate Typically 1.0 mL/min sielc.com

This table is for illustrative purposes and specific conditions may vary based on the exact application and instrumentation.

Gas Chromatography (GC) Method Development and Optimization

Gas Chromatography (GC) presents another powerful tool for the analysis of this compound, although its inherent high polarity and low volatility pose challenges for direct analysis. lmaleidykla.ltcolostate.edu To overcome these limitations, derivatization is a mandatory prerequisite to convert the nonvolatile carboxylic acids into more volatile and thermally stable esters. lmaleidykla.ltcolostate.eduresearch-solution.com

Common derivatization techniques include esterification and silylation. lmaleidykla.ltresearch-solution.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often preferred for di- and tri-carboxylic acids. lmaleidykla.ltsigmaaldrich.com The reaction converts the active hydrogens in the carboxyl groups into trimethylsilyl (B98337) (TMS) esters, which are more amenable to GC analysis. lmaleidykla.ltsigmaaldrich.com Another approach involves methylation to form methyl esters. google.com The optimization of derivatization conditions, such as reaction time, temperature, and solvent, is critical for achieving complete and reproducible conversion. lmaleidykla.ltsigmaaldrich.com

Following derivatization, the sample is injected into the GC system, which is typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. research-solution.comnih.gov The choice of the GC column, usually a polar one like those with polyethylene (B3416737) glycol stationary phases, is also important for achieving good separation of the derivatized analytes. colostate.edu

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Derivatization ReagentDerivative FormedApplicabilitySource
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Trimethylsilyl (TMS) esterDi- and tri-carboxylic acids lmaleidykla.ltsigmaaldrich.com
Tetrabutylammonium hydroxide (B78521) (TBH) Butyl esterLow molecular weight acids research-solution.com
Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl esterCarboxylic acids research-solution.com

This table highlights some common reagents; the choice depends on the specific analytical requirements.

Electrophoretic Separation Techniques

Electrophoretic techniques offer an alternative to chromatographic methods, providing high separation efficiency and short analysis times with minimal sample and reagent consumption. nih.gov

Micellar Electrokinetic Chromatography (MEKC) Method Development

Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that is particularly well-suited for the separation of both neutral and charged analytes, including aromatic carboxylic acids. nih.govwikipedia.org In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.org These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org

The development of an MEKC method for this compound and its related impurities involves the optimization of several parameters. The choice of surfactant, such as sodium dodecyl sulfate (B86663) (SDS), and its concentration is critical. wikipedia.org The composition and pH of the buffer, typically a borate (B1201080) or phosphate (B84403) buffer, also significantly influence the separation. scielo.brnih.gov Other factors that can be adjusted to fine-tune the separation include the applied voltage and the capillary temperature. scielo.br Detection is commonly performed using a UV detector. scielo.br MEKC has been successfully applied to the analysis of impurities in terephthalic acid, demonstrating its potential for quality control applications. scielo.brresearchgate.net

Table 3: Typical MEKC Parameters for the Analysis of Aromatic Acids

ParameterConditionSource
Capillary Fused-silica scielo.br
Background Electrolyte Borate or Phosphate buffer with a surfactant (e.g., SDS) scielo.brwikipedia.orgnih.gov
Applied Voltage Typically in the range of +20 to +30 kV scielo.br
Detection UV at a specific wavelength (e.g., 200 nm) scielo.br

This table provides a general overview; specific conditions should be optimized for each application.

Spectrophotometric Quantification Strategies

UV-Vis spectrophotometry can be employed as a straightforward and rapid method for the quantification of this compound, especially when it is the primary analyte of interest or after separation from interfering substances. sielc.comsielc.com The compound exhibits characteristic UV absorbance maxima, which can be used for quantitative analysis. sielc.comsielc.com For terephthalic acid, absorbance maxima are observed at approximately 190 nm, 241 nm, and 285 nm. sielc.com

For accurate quantification, it is essential to prepare a calibration curve using standards of known concentrations. The absorbance of the sample solution is then measured at the wavelength of maximum absorbance (λmax), and the concentration is determined from the calibration curve. It is important to note that the pH of the solution can affect the UV spectrum of carboxylic acids. sielc.com Therefore, maintaining a consistent pH, often by using a buffer, is crucial for reproducible results. While direct spectrophotometry is less selective than chromatographic methods, it can be a valuable tool for rapid screening or for the analysis of relatively pure samples.

Optimized Sample Preparation Techniques

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, particularly when dealing with complex matrices. The primary goal is to extract the analyte of interest, in this case, this compound, from the sample matrix and remove any interfering components.

For solid samples like purified terephthalic acid, the initial step often involves dissolving the sample in a suitable solvent. Due to the low solubility of dicarboxylic acids in water, an alkaline solution, such as aqueous sodium hydroxide or ammonium (B1175870) hydroxide, is often used to deprotonate the carboxylic acid groups and enhance solubility. scielo.brlookchem.com

Liquid-liquid extraction is a common technique for purifying carboxylic acids. lookchem.comresearchgate.net This involves dissolving the sample in an aqueous base and washing with an organic solvent like diethyl ether to remove neutral and basic impurities. lookchem.com The aqueous layer is then acidified to re-protonate the carboxylic acid, which can then be extracted into an organic solvent. lookchem.com

Solid-phase extraction (SPE) offers a more modern and efficient alternative to liquid-liquid extraction. nih.gov Different sorbents can be used to selectively retain and elute the target analyte. For instance, polymeric resins with aromatic rings have shown good recovery for aromatic carboxylic acids. nih.gov The choice of SPE sorbent and the elution solvent system must be carefully optimized to achieve high recovery and purity of the analyte.

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and concentration of analytes from complex matrices. However, specific SPE methodologies tailored to This compound are not described in the currently available body of scientific research.

While general SPE methods for related carboxylic acids, such as benzoic acid and its derivatives, are established, these protocols have not been explicitly validated or adapted for This compound . The development of a robust SPE method would require empirical determination of the optimal sorbent material, pH conditions for sample loading, and the composition and volume of washing and elution solvents to ensure efficient recovery and purity of the target analyte. The absence of such studies in the literature precludes a detailed discussion of a validated SPE protocol for this specific compound.

Green Chemistry Approaches in Sample Pretreatment

Green chemistry principles advocate for the development of analytical methods that minimize or eliminate the use and generation of hazardous substances. This includes the adoption of environmentally benign solvents, reduction in solvent volume, and the use of energy-efficient techniques.

In the context of sample pretreatment for This compound , there is a notable lack of published research detailing the application of green chemistry approaches. While the broader field of analytical chemistry is increasingly adopting techniques such as supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), and the use of natural deep eutectic solvents (NADES) as greener alternatives to traditional liquid-liquid extraction, their application to This compound has not been reported.

Future research in this area would be beneficial to develop more sustainable analytical workflows for the analysis of this compound, aligning with the principles of green analytical chemistry. Such studies would involve the investigation of greener solvents for extraction and the optimization of miniaturized or automated sample preparation techniques to reduce waste and energy consumption.

Future Research Directions

Exploration of Novel Synthetic Pathways

While established methods like the Perkin, Knoevenagel, and Heck reactions are utilized for the synthesis of 4-(2-Carboxyethenyl)benzoic acid, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic routes. researchgate.netbiointerfaceresearch.comacs.orgosti.gov Future research in this area is expected to focus on several key aspects:

Green Chemistry Approaches: A significant trend in chemical synthesis is the adoption of green chemistry principles. This includes the use of environmentally benign solvents (like water), catalysts, and reaction conditions. acs.org For instance, developing catalyst-free decarboxylation methods for related hydroxycinnamic acids points towards potential greener routes for derivatives of this compound.

Catalyst Development: The Heck reaction, a powerful tool for C-C bond formation, often relies on palladium catalysts. osti.gov Future work will likely involve the design of more robust, recyclable, and cost-effective catalysts, potentially including phosphine-free systems or nanocatalysts to improve reaction efficiency and sustainability. acs.org

Alternative Reaction Methodologies: Exploring alternative condensation reactions and modifications of existing ones could lead to higher yields and greater functional group tolerance. The Doebner modification of the Knoevenagel condensation, for example, allows for in-situ decarboxylation, which could be adapted for specific synthetic targets derived from this compound. biointerfaceresearch.comresearchgate.net The Perkin reaction, a classic method for generating cinnamic acid derivatives, could also be further optimized for industrial-scale production. researchgate.netnih.govacs.orgresearchgate.netvulcanchem.com

Development of Advanced Functional Materials

The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive vinyl group, makes it an excellent building block for a variety of advanced materials.

Stimuli-Responsive Polymers: The cinnamate (B1238496) moiety is known for its photoreactive properties, undergoing [2+2] cycloaddition upon UV irradiation. dntb.gov.ua This opens avenues for creating "smart" or "intelligent" polymers that respond to light. researchgate.netresearchgate.net Future research will likely focus on designing polymers that exhibit controlled changes in their physical and chemical properties, such as shape-memory effects, in response to specific light wavelengths. dntb.gov.ua This could lead to applications in areas like drug delivery, sensors, and actuators. researchgate.net

Biodegradable Polymers: There is a growing demand for sustainable materials. Polyesters and polyamides derived from this compound and other bio-based monomers are promising candidates for biodegradable plastics. researchgate.netresearchgate.net Research will likely concentrate on tailoring the polymer architecture to control the degradation rate and mechanical properties for specific applications, from packaging to biomedical devices. researchgate.net

Metal-Organic Frameworks (MOFs): The dicarboxylic acid structure of this compound makes it an ideal organic linker for the synthesis of MOFs. nih.govacs.orgnih.govbohrium.comacs.org These materials possess high porosity and surface area, making them suitable for gas storage and separation. acs.org Future investigations will explore the synthesis of novel MOFs with tailored pore sizes and functionalities for selective gas adsorption, catalysis, and sensing applications. researchgate.netnih.govbohrium.com The introduction of the photoreactive ethenyl group within the MOF structure could also lead to the development of photoresponsive frameworks with dynamic properties.

In-depth Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing processes and designing new ones. Future mechanistic studies related to this compound are expected to delve into:

Polymerization Mechanisms: Investigating the kinetics and mechanisms of both thermal and photochemical polymerization of this compound and its derivatives will provide insights into controlling polymer chain growth, architecture, and properties. Time-resolved spectroscopic techniques could be employed to study the transient species involved in the photoreactions of cinnamate-based polymers. dntb.gov.ua

Reaction Intermediates in Catalysis: For catalytic reactions like the Heck reaction, detailed studies of the catalytic cycle, including the oxidative addition, migratory insertion, and reductive elimination steps, can lead to the design of more efficient catalysts. Understanding the role of ligands and the stability of palladium intermediates is a key area of ongoing research.

Supramolecular Assembly: The formation of complex structures, such as those in MOFs, is governed by the principles of supramolecular chemistry. In-depth studies of the non-covalent interactions that direct the self-assembly of this compound with metal ions will enable the rational design of frameworks with desired topologies and properties.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For this compound, this integration can accelerate discovery and innovation.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic and structural properties of this compound and its derivatives. vulcanchem.com This can help in understanding their reactivity, spectroscopic properties, and potential for forming stable materials. For example, computational screening can predict the most promising candidates for MOF linkers or polymer monomers before their synthesis.

Reaction Pathway Analysis: Computational chemistry can be employed to model reaction mechanisms, calculate activation energies, and identify transition states. vulcanchem.com This information is invaluable for understanding reaction kinetics and selectivity, and for designing experiments to favor the formation of desired products.

Structure-Property Relationships: By combining experimental characterization with computational analysis, researchers can establish clear structure-property relationships for materials derived from this compound. This knowledge is essential for the rational design of new materials with specific functionalities. For instance, molecular docking studies can be used to predict the binding of cinnamic acid derivatives to biological targets, guiding the development of new therapeutic agents. biointerfaceresearch.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile chemical building block for a new generation of advanced materials and technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Carboxyethenyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions or ester hydrolysis. For example:

  • Hydrazone condensation : Reacting precursors like 4-aminobenzoic acid with carbonyl compounds under reflux in ethanol (70% yield, 24 hours) .

  • Ester hydrolysis : Hydrolysis of methyl esters (e.g., this compound Methyl Ester) under acidic or basic conditions (58% yield) .

  • Optimization : Monitor reaction progress via TLC and adjust solvent polarity or catalyst loading. Use spectroscopic techniques (IR, NMR) for intermediate validation.

    Table 1: Synthetic Approaches

    MethodYieldKey ConditionsReference
    Hydrazone condensation70%Ethanol reflux, 24 h
    Ester hydrolysis58%Acidic hydrolysis, 12 h

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and vinyl (C=C stretch ~1600 cm⁻¹) groups .

  • NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, vinyl protons at δ 6.3–6.8 ppm) .

  • X-ray diffraction : Resolves crystal packing and bond angles (e.g., SHELX for refinement) .

    Table 2: Characterization Techniques

    TechniqueApplicationReference
    IRFunctional group analysis
    NMRStructural elucidation
    X-ray diffractionCrystal structure determination

Q. How can purification strategies be tailored for this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar impurities .
  • HPLC : Apply reverse-phase C18 columns for high-purity isolation (validate via LC-MS) .

Q. What physicochemical properties are critical for experimental design?

  • Methodological Answer :

  • Solubility : Poor in non-polar solvents; use DMSO or DMF for biological assays .
  • Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., ~200°C for benzoic acid derivatives) .
  • pKa : Estimate via potentiometric titration (~2.5 for carboxylic acid group) .

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Software tools : Use SHELXL for small-molecule refinement (e.g., handling twinning or high-resolution data) .
  • Validation : Cross-check with PLATON to detect disorder or missed symmetry .
  • Case study : For electron density contradictions, apply dynamic refinement models or alternative space groups .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to simulate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Molecular docking : AutoDock Vina to study interactions with enzymes (e.g., tyrosinase inhibition) .
  • Electron Localization Function (ELF) : Analyze bonding behavior and charge distribution .

Q. How can mechanistic studies elucidate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme assays : Measure IC₅₀ values for targets like tyrosinase (competitive inhibition with catechol) .
  • Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • In silico MD simulations : GROMACS for exploring ligand-receptor stability over time .

Q. How should researchers address contradictions in crystallographic or spectroscopic data?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate X-ray data with NMR/IR to confirm functional groups .
  • Error analysis : Calculate R-factors (e.g., R₁ < 5% for SHELXL) and assess residual density maps .
  • Collaborative workflows : Integrate SIR97 for direct methods and SHELXE for experimental phasing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.